Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]-
Description
The compound Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]- is a sulfonamide-acetamide hybrid featuring a 9-acridinylamino moiety substituted with a methoxy group at the 2-position. This structure combines the sulfonamide pharmacophore—known for enzyme inhibition and antimicrobial activity—with an acridine scaffold, which is associated with DNA intercalation and antitumor properties .
Properties
CAS No. |
827025-29-6 |
|---|---|
Molecular Formula |
C22H19N3O4S |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[4-[(2-methoxyacridin-9-yl)amino]phenyl]sulfonylacetamide |
InChI |
InChI=1S/C22H19N3O4S/c1-14(26)25-30(27,28)17-10-7-15(8-11-17)23-22-18-5-3-4-6-20(18)24-21-12-9-16(29-2)13-19(21)22/h3-13H,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
UKUPBUBEBMSVLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC4=CC=CC=C42)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acridine Moiety: The acridine core can be synthesized through cyclization reactions involving anthranilic acid derivatives and suitable aldehydes.
Methoxylation: Introduction of the methoxy group at the 2-position of the acridine ring is achieved using methanol and a strong acid catalyst.
Sulfonylation: The phenyl group is sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine.
Amidation: The final step involves the formation of the acetamide linkage through the reaction of the sulfonylated phenyl acridine derivative with acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Sulfonamide or sulfonate derivatives.
Scientific Research Applications
Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.
Medicine: Explored for its potential anticancer properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]- involves its interaction with molecular targets such as DNA and proteins. The acridine moiety intercalates into DNA, disrupting replication and transcription processes. The sulfonyl group enhances the compound’s binding affinity to specific enzymes, inhibiting their activity and leading to cellular effects.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Features of Key Analogues
Key Observations :
- The acridine core distinguishes the target compound from simpler phenyl or heterocyclic analogues, likely enhancing DNA-binding capacity .
- Substituents like trifluoromethyl (Mefluidide) or isoxazole (Compound in ) alter electronic properties and bioactivity. For example, Mefluidide’s CF3 group enhances membrane permeability, making it effective as a plant growth regulator .
Pharmacological and Functional Comparisons
Table 2: Pharmacological Activities of Analogues
Key Observations :
- Sulfonamide-phenyl analogues (e.g., ) exhibit diverse activities depending on substituents: Methoxy groups (e.g., ) enhance antimicrobial activity by improving solubility and target binding. Piperazinyl or diethylamino groups (e.g., Compounds 35–37 in ) improve CNS penetration for analgesic effects.
Table 3: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility Trends |
|---|---|---|---|
| Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]- | C₂₆H₂₂N₄O₄S (inferred) | ~510 (estimated) | Low (bulky acridine core) |
| N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide | C₁₅H₁₆N₂O₄S | 320.36 | Moderate (polar sulfonamide) |
| Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]- | C₁₂H₁₃N₃O₄S | 295.31 | High (small heterocycle) |
Biological Activity
Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]- (CAS No. 53251-09-5) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H21ClN4O3S
- Molecular Weight : 456.945 g/mol
- Density : 1.447 g/cm³
- LogP : 6.563 (indicating lipophilicity)
The compound is believed to exert its effects through multiple mechanisms, primarily targeting cancer cell lines. The acridine moiety is known for its intercalating properties, which can disrupt DNA replication and transcription processes.
Anticancer Properties
Research indicates that Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]- demonstrates significant cytotoxicity against various cancer cell lines:
- Melanoma : In vitro studies have shown that this compound can induce apoptosis in melanoma cells, leading to a reduction in cell viability.
- Pancreatic Cancer : The compound has been tested against pancreatic cancer cell lines, showing promising results in inhibiting cell proliferation.
- Chronic Myeloid Leukemia (CML) : It exhibits activity against CML cells, potentially by inducing both apoptosis and autophagy.
Study 1: In Vitro Efficacy
A study published in PubMed examined the effects of the compound on multiple cancer cell lines. The findings indicated that Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]- significantly decreased cell viability in a dose-dependent manner across melanoma and pancreatic cancer models. The mechanism involved the induction of apoptosis characterized by increased levels of cleaved caspase-3 and PARP .
Study 2: In Vivo Tumor Growth Inhibition
In vivo studies using A375 xenograft models demonstrated that treatment with Acetamide led to a significant reduction in tumor size compared to control groups. Tumor growth inhibition was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C22H21ClN4O3S |
| Molecular Weight | 456.945 g/mol |
| Density | 1.447 g/cm³ |
| LogP | 6.563 |
| Anticancer Activity | Melanoma, Pancreatic Cancer, CML |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
